molecular formula C12H14F3NO B8175488 Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine

Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B8175488
M. Wt: 245.24 g/mol
InChI Key: DMJZQMHRFGHLQI-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine is an organic compound that features a cyclopropyl group attached to a methoxy-substituted trifluoromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Methoxy Substitution: The methoxy group is usually introduced via methylation reactions, using reagents such as methyl iodide in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3).

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or trifluoromethyl positions, using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the cyclopropyl and methoxy groups may influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Cyclopropyl(4-methyl-3-(trifluoromethyl)phenyl)methanamine
  • Cyclopropyl(4-chloro-3-(trifluoromethyl)phenyl)methanamine
  • Cyclopropyl(4-fluoro-3-(trifluoromethyl)phenyl)methanamine

Comparison: Cyclopropyl(4-methoxy-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the methoxy group may enhance its solubility and interaction with specific biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopropyl-[4-methoxy-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-17-10-5-4-8(11(16)7-2-3-7)6-9(10)12(13,14)15/h4-7,11H,2-3,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZQMHRFGHLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CC2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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